molecular formula C13H15N3O3 B2451733 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 941997-58-6

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butyramide

Cat. No. B2451733
CAS RN: 941997-58-6
M. Wt: 261.281
InChI Key: CMACRHVWOIKBIM-UHFFFAOYSA-N
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Description

“N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)butyramide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a methoxyphenyl group and a butyramide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is synthesized through nucleophilic and amidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, amides (which this compound is) are solids at room temperature and have high boiling points .

Scientific Research Applications

Computational and Pharmacological Potential Research has shown that 1,3,4-oxadiazole and pyrazole derivatives exhibit a range of biological activities, including tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. Computational studies have identified these compounds' binding potential against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), highlighting their therapeutic relevance in treating inflammation and cancer (Faheem, 2018).

Antibacterial Activity A series of novel oxadiazoles has been synthesized and evaluated for their antibacterial activity, showing significant efficacy against various bacterial strains. This underscores the potential of oxadiazole derivatives as antibacterial agents, providing a basis for further development in this area (Rai et al., 2009).

Insecticidal Activity Oxadiazole derivatives have also demonstrated promising insecticidal activities, particularly against the diamondback moth (Plutella xylostella). These findings suggest the potential of such compounds in developing new insecticides, contributing to agricultural pest management (Qi et al., 2014).

Lipoxygenase Inhibition Further research has indicated the efficacy of oxadiazole derivatives as lipoxygenase inhibitors, showcasing their potential in treating conditions associated with inflammation and oxidative stress. This opens up avenues for the development of anti-inflammatory and antioxidant therapies (Aziz‐ur‐Rehman et al., 2016).

Organic Light-Emitting Diodes (OLEDs) Oxadiazole-containing compounds have been investigated for their application in organic light-emitting diodes (OLEDs), highlighting their role as hole-blocking materials to enhance device performance. This research contributes to the development of more efficient and durable OLEDs for various electronic displays (Wang et al., 2001).

Corrosion Inhibition Oxadiazoles have been identified as effective corrosion inhibitors for metals in acidic media. Their efficiency and mechanism of action are related to their chemical structure, offering insights into the design of novel corrosion inhibitors for industrial applications (Bentiss et al., 2002).

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-6-11(17)14-13-16-15-12(19-13)9-7-4-5-8-10(9)18-2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMACRHVWOIKBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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